1-(Methylsulfonyl)piperidine-2-carbaldehyde

描述

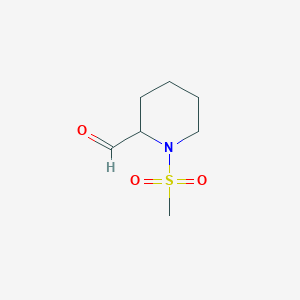

1-(Methylsulfonyl)piperidine-2-carbaldehyde is a piperidine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 1-position and an aldehyde (-CHO) group at the 2-position of the six-membered piperidine ring. Its molecular formula is C₇H₁₃NO₃S, with a molecular weight of 191.25 g/mol and a CAS registry number of 1340078-62-7 . This compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules. Its structural features—a rigid piperidine backbone combined with electron-withdrawing (methylsulfonyl) and reactive (aldehyde) groups—make it a versatile intermediate in medicinal chemistry and materials science.

属性

IUPAC Name |

1-methylsulfonylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHRILRATRAHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of Piperidine-2-carbaldehyde

-

- Piperidine-2-carboxylic acid

- Lithium aluminum hydride (LiAlH4)

- Ethyl acetate

- Saturated sodium bicarbonate solution

- Anhydrous sodium sulfate

-

- Dissolve piperidine-2-carboxylic acid in an appropriate solvent (e.g., ethyl acetate).

- Add LiAlH4 slowly while stirring under an inert atmosphere.

- Stir for several hours until the reaction is complete.

- Quench the reaction with water and extract with ethyl acetate.

- Wash the organic layer with saturated sodium bicarbonate solution and dry over anhydrous sodium sulfate.

Step 2: Introduction of the Methylsulfonyl Group

-

- Piperidine-2-carbaldehyde

- Methanesulfonyl chloride

- Triethylamine

- Dichloromethane

-

- Dissolve piperidine-2-carbaldehyde in dichloromethane.

- Add triethylamine and stir to combine.

- Slowly add methanesulfonyl chloride while stirring under an inert atmosphere.

- Stir for several hours until the reaction is complete.

- Wash the organic layer with water and dry over anhydrous sodium sulfate.

Analysis and Purification

After synthesis, the compound should be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. Purification can be achieved through recrystallization or column chromatography.

化学反应分析

Types of Reactions: 1-(Methylsulfonyl)piperidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 1-(Methylsulfonyl)piperidine-2-carboxylic acid.

Reduction: 1-(Methylsulfonyl)piperidine-2-methanol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

1-(Methylsulfonyl)piperidine-2-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it suitable for synthesizing diverse derivatives. For instance, oxidation reactions can yield 1-(Methylsulfonyl)piperidine-2-carboxylic acid, while reduction can produce 1-(Methylsulfonyl)piperidine-2-methanol.

Table 1: Chemical Transformations of this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Oxidation | 1-(Methylsulfonyl)piperidine-2-carboxylic acid | Useful for further functionalization |

| Reduction | 1-(Methylsulfonyl)piperidine-2-methanol | Important for alcohol-based derivatives |

| Substitution | Various substituted piperidine derivatives | Dependent on the nucleophile used |

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly in the context of drug development. Studies have shown that piperidine-based compounds can display significant antiproliferative effects against various cancer cell lines. This suggests that derivatives of this compound may be explored for their antitumor properties.

Case Study: Antitumor Activity

A study involving piperidine derivatives demonstrated that several compounds exhibited noteworthy antiproliferative activity against human cancer cell lines. The mechanism of action is believed to involve interference with cell cycle progression and induction of apoptosis.

Medicinal Chemistry

Therapeutic Properties

The compound is being investigated for its therapeutic potential in treating various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new pharmacological agents. For example, its application as a building block in synthesizing drugs targeting specific pathways is under exploration .

Industry Applications

Specialty Chemicals Production

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as an intermediate facilitates the development of tailored chemical products that meet specific industry needs .

作用机制

The mechanism of action of 1-(Methylsulfonyl)piperidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects. The methylsulfonyl group can also participate in interactions with proteins and enzymes, influencing their activity and function.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ring Size and Flexibility : The piperidine ring in this compound provides greater conformational flexibility compared to pyrrolidine derivatives (e.g., 1-phenylacetyl-pyrrolidine-2-carboxyaldehyde), which may influence binding affinity in drug design .

- Functional Group Complexity : RS 39604, a serotonin receptor agonist, shares the methylsulfonyl motif but incorporates additional pharmacophores (e.g., benzyloxy groups), highlighting the target compound’s role as an intermediate rather than a final drug .

Methylsulfonyl (-SO₂CH₃) Group :

- Enhances electrophilicity of adjacent carbons, facilitating nucleophilic substitution reactions.

Aldehyde (-CHO) Group :

- Enables condensation reactions (e.g., formation of Schiff bases). Pyrrole-2-carboxaldehyde complexes with glycine () demonstrate similar reactivity, but the piperidine backbone in the target compound provides superior stability in acidic conditions .

生物活性

1-(Methylsulfonyl)piperidine-2-carbaldehyde is a heterocyclic compound characterized by a piperidine ring with a methylsulfonyl group and an aldehyde functionality. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₃NOS₂

- CAS Number : 1340078-62-7

The presence of the methylsulfonyl group enhances the compound's reactivity, making it versatile for various chemical reactions, including nucleophilic substitutions and condensation reactions.

This compound exhibits its biological effects primarily through its electrophilic aldehyde group, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction may lead to modulation of enzyme activity or protein function, influencing various biological pathways.

Additionally, the methylsulfonyl group may enhance membrane permeability and metabolic stability, potentially improving pharmacokinetic properties. The compound's ability to participate in reactions like Knoevenagel condensation indicates its potential to form more complex structures that could exhibit enhanced biological activity.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structural features have demonstrated various bioactivities:

- Anticancer Activity : Piperidine derivatives have been studied for their potential in cancer therapy. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells . The structural modifications in piperidine derivatives often correlate with their biological activity.

- Enzyme Inhibition : Compounds containing sulfonyl groups are known to exhibit inhibitory effects on various enzymes. This includes potential inhibition of carbonic anhydrases and other targets relevant in cancer metabolism .

Case Studies

- Antitumor Activity : A study involving piperidine-based compounds identified several derivatives that displayed significant antiproliferative effects against human breast cancer cell lines (MDA-MB-231). The most promising compounds induced apoptosis at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations .

- Microtubule Destabilization : Research has shown that certain piperidine derivatives can act as microtubule-destabilizing agents. These compounds inhibited microtubule assembly at concentrations around 20 μM, suggesting a mechanism that could be leveraged for anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with other biologically active piperidine derivatives.

| Compound Name | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| This compound | Potential anticancer and enzyme inhibition | Not specified |

| Piperazine Derivative A | Antiproliferative in colorectal cancer | 25 - 50 |

| Benzoylpiperidine | Inhibits MAGL; antiproliferative on breast cancer | 19.9 - 75.3 |

常见问题

What are the common synthetic routes for 1-(Methylsulfonyl)piperidine-2-carbaldehyde, and what factors influence reaction yields?

Level: Basic

Answer:

The synthesis typically involves functionalization of the piperidine ring. A common approach includes sulfonylation of piperidine derivatives using methylsulfonyl chloride under basic conditions, followed by oxidation to introduce the aldehyde group. Key factors affecting yields include:

- Reagent stoichiometry: Excess methylsulfonyl chloride (1.2–1.5 eq) ensures complete sulfonylation .

- Solvent choice: Dichloromethane or THF is preferred for sulfonylation due to inertness and solubility .

- Temperature control: Reactions are often conducted at 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the aldehyde product .

How is this compound characterized using spectroscopic methods?

Level: Basic

Answer:

- NMR:

- ¹H NMR: The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Piperidine ring protons show splitting patterns between δ 1.5–3.5 ppm, while the methylsulfonyl group resonates as a singlet at δ 3.0–3.2 ppm .

- ¹³C NMR: The aldehyde carbon appears at δ 190–200 ppm; sulfonyl carbons are observed at δ 40–45 ppm .

- FT-IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1300–1150 cm⁻¹ (S=O symmetric/asymmetric stretches) confirm functional groups .

How can researchers optimize reaction conditions to improve the purity of this compound?

Level: Advanced

Answer:

- Stepwise purification: Use recrystallization (e.g., ethanol/water) after column chromatography to remove trace impurities .

- Inert atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to enhance sulfonylation efficiency .

- HPLC monitoring: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

What are the primary research applications of this compound in medicinal chemistry?

Level: Basic

Answer:

Piperidine derivatives are widely explored as:

- Enzyme inhibitors: The sulfonyl and aldehyde groups may act as electrophilic warheads targeting cysteine proteases or kinases .

- Intermediate in drug synthesis: Used to build complex pharmacophores via aldehyde-amine condensations (e.g., Schiff base formation) .

How to address batch-to-batch variability in physicochemical properties during synthesis?

Level: Advanced

Answer:

- Quality control (QC) protocols:

- Peptide content analysis: Quantify active material via UV-Vis or LC-MS to standardize concentrations for bioassays .

- Salt content measurement: Use ion chromatography to assess counterion variability (e.g., TFA removal <1% for cell assays) .

- Stability studies: Monitor degradation under accelerated conditions (40°C/75% RH) to identify critical storage parameters .

What safety precautions are necessary when handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .

What strategies mitigate stability issues under different storage conditions?

Level: Advanced

Answer:

- Lyophilization: Store lyophilized powder at -20°C under desiccation to prevent hydrolysis .

- Light sensitivity: Use amber vials to protect the aldehyde group from photodegradation .

- Buffered solutions: Prepare fresh solutions in PBS (pH 7.4) to avoid aldehyde dimerization .

How to resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

- Assay standardization: Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design reproducible experiments .

- Control experiments: Include positive/negative controls (e.g., known protease inhibitors) to validate assay conditions .

- Meta-analysis: Use statistical tools (e.g., Cohen’s d) to quantify effect sizes and identify outliers .

Which analytical techniques are used to assess purity?

Level: Basic

Answer:

- HPLC-UV: Utilize a C18 column with mobile phase (methanol:buffer, 65:35) and detection at 254 nm .

- Elemental analysis: Verify C, H, N, S content (±0.4% theoretical) to confirm stoichiometry .

- Karl Fischer titration: Measure residual water content (<0.1% for hygroscopic batches) .

How to design stability-indicating methods for degradation studies?

Level: Advanced

Answer:

- Forced degradation: Expose the compound to heat (80°C), acid (0.1M HCl), base (0.1M NaOH), and peroxide (3% H₂O₂) to identify degradation pathways .

- LC-MS/MS: Characterize degradation products using high-resolution mass spectrometry .

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。